Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1631712-98-5
VCID: VC2736421
InChI: InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C
Molecular Formula: C12H13NO4S2
Molecular Weight: 299.4 g/mol

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate

CAS No.: 1631712-98-5

Cat. No.: VC2736421

Molecular Formula: C12H13NO4S2

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate - 1631712-98-5

Specification

CAS No. 1631712-98-5
Molecular Formula C12H13NO4S2
Molecular Weight 299.4 g/mol
IUPAC Name ethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3
Standard InChI Key IRVPXWQCCBUIBT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C
Canonical SMILES CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C

Introduction

Chemical Structure and Properties

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate belongs to the benzothiophene family, characterized by a benzene ring fused to a thiophene ring. This particular derivative features two key functional groups: an ethyl ester at the 2-position and a methanesulfonamido group at the 5-position of the benzothiophene ring structure.

The compound's structural characteristics contribute significantly to its chemical behavior and biological activity. The methanesulfonamido group can engage in hydrogen bonding, while the ester functionality provides a site for hydrolysis and further derivatization. These features make the compound particularly interesting for medicinal chemistry applications.

Physical and Chemical Identifiers

The compound is uniquely identified through various chemical descriptors, summarized in the following table:

PropertyValue
IUPAC Nameethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate
CAS Number1631712-98-5
Molecular FormulaC12H13NO4S2
Molecular Weight299.4 g/mol
InChIInChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3
InChI KeyIRVPXWQCCBUIBT-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C

Synthesis Methodologies

The synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate typically follows a multi-step organic reaction pathway. Understanding these synthetic routes is crucial for researchers seeking to prepare the compound for further studies or to develop structural analogs with enhanced properties.

Formation of Benzothiophene Core

The initial phase involves establishing the benzothiophene scaffold. Typically, this process utilizes cyclization reactions involving suitable precursors such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate. The reaction conditions must be carefully controlled to ensure proper formation of the heterocyclic system.

Esterification Process

The final synthetic step involves esterification to install the ethyl ester group at the 2-position. This transformation typically utilizes ethanol as the nucleophile in the presence of an acid catalyst. The reaction conditions must be optimized to ensure high yield and purity of the final product.

Industrial production methods may incorporate optimizations such as continuous flow reactors, catalytic systems, or alternative reagents to enhance efficiency and scalability. These modifications are crucial for translating laboratory-scale syntheses to commercial production.

Chemical Reactivity

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate exhibits diverse chemical reactivity, providing multiple avenues for structural modification and the development of derivatives with potentially enhanced properties.

Oxidation Reactions

The compound can undergo oxidation using typical oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions primarily affect the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones. Such transformations can significantly alter the electronic properties of the molecule, potentially influencing its biological activity profile.

Reduction Processes

Reduction reactions, employing reagents like lithium aluminum hydride, can transform the ester and sulfonamide functional groups. The ester may be reduced to an alcohol, while the sulfonamide might undergo reduction to yield an amine under appropriate conditions. These transformations provide access to structurally diverse derivatives.

Nucleophilic Substitutions

Biological Activities

The biological profile of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate reveals significant potential for therapeutic applications. Current research has identified several promising activities that warrant further investigation.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. This property positions the compound as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

Research has indicated that Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate exhibits anticancer potential through multiple mechanisms. Specifically, the compound has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. These dual mechanisms of action suggest potential utility in oncology research and therapeutic development.

The following table summarizes the key biological activities identified to date:

Biological ActivityTarget/MechanismSignificance
AntimicrobialGram-positive and Gram-negative bacteriaPotential development of broad-spectrum antibiotics
AnticancerCell proliferation inhibition; Apoptosis inductionPossible applications in cancer therapy

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate remain under investigation. Current hypotheses suggest that the compound's sulfonamido group interacts with specific enzymes or receptors, leading to inhibition or activation of biological processes. Additionally, the benzothiophene core may facilitate binding to certain proteins or nucleic acids, thereby affecting cellular functions.

These proposed mechanisms align with known activities of structurally similar compounds, though further research is necessary to elucidate the specific molecular targets and signaling pathways involved.

Comparative Analysis with Related Compounds

Understanding how Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate compares with structurally similar compounds provides valuable insights into structure-activity relationships and potential optimization strategies.

Structural Analogs

Several benzothiophene derivatives share structural similarities with Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate but differ in specific functional groups:

CompoundKey Structural DifferenceImpact on Properties/Activity
Ethyl 5-amino-1-benzothiophene-2-carboxylateContains amino group instead of methanesulfonamidoDifferent hydrogen bonding capacity; Altered electronic properties
Ethyl 5-nitro-1-benzothiophene-2-carboxylateFeatures nitro group in place of methanesulfonamidoDifferent electronic distribution; Potentially higher reactivity
Ethyl 5-hydroxy-1-benzothiophene-2-carboxylateContains hydroxy group instead of methanesulfonamidoModified solubility profile; Different interaction with biological targets
5-hydroxy-1-benzothiophene-2-sulfonamideContains sulfonamide at position 2 instead of ester; Hydroxy at position 5Different functional arrangement affecting biological interactions

These comparisons highlight how subtle structural modifications can potentially influence the compound's chemical behavior and biological activities.

Functional Context in Benzothiophene Research

Benzothiophene derivatives collectively demonstrate diverse biological activities, including antimicrobial, anticancer, antifungal, anti-estrogen, enzyme inhibition, and anti-Leishmania properties. The specific activity profile of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate aligns with this broader pattern while potentially offering unique advantages in terms of potency or selectivity .

The established biological activities of these related compounds provide context for understanding and predicting the potential applications of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, guiding future research directions.

Research Applications

The unique properties of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate position it for diverse applications across multiple scientific disciplines.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as both a potential therapeutic candidate and a valuable scaffold for development of new drug candidates. Its established antimicrobial and anticancer activities provide a foundation for drug discovery efforts focused on infectious diseases and oncology.

Synthetic Chemistry

From a synthetic perspective, Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate functions as a versatile building block for the construction of more complex molecular architectures. Its functional groups provide handles for further elaboration, enabling the synthesis of diverse chemical libraries with potential biological significance.

Chemical Biology

The compound's ability to interact with biological systems makes it a potential tool for chemical biology investigations. By modulating specific cellular pathways, it may serve as a probe for understanding fundamental biological processes related to bacterial growth or cancer progression.

Future Research Directions

The current understanding of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate suggests several promising avenues for future investigation.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could establish clear correlations between structural features and biological activities. Such studies would involve synthesizing and testing analogs with variations in the ester group, the sulfonamide moiety, or the benzothiophene core itself.

Mechanism of Action Investigations

More detailed exploration of the molecular mechanisms underlying the compound's antimicrobial and anticancer effects would provide valuable insights. Techniques such as proteomics, transcriptomics, and molecular modeling could help identify specific target proteins or pathways.

Formulation and Delivery Studies

Research into appropriate formulations for delivery of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate or its derivatives could address potential limitations related to solubility, stability, or bioavailability, enhancing its practical utility in therapeutic contexts.

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